Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a thiazole-based compound featuring a methyl ester group at position 4, an isopropyl substituent at position 5, and a carbamoyl linkage to a 2,4-dimethylthiazole moiety. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its synthesis likely involves coupling reactions, as seen in analogous thiazole derivatives (e.g., amide bond formation via carbodiimide reagents) .
Properties
Molecular Formula |
C14H17N3O3S2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O3S2/c1-6(2)10-9(13(19)20-5)16-14(22-10)17-12(18)11-7(3)15-8(4)21-11/h6H,1-5H3,(H,16,17,18) |
InChI Key |
LECWWKVYWRCXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups onto the thiazole ring .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it features both thiazole rings and carboxylate groups, which are significant in enhancing its reactivity and interaction with biological targets.
Antibacterial Properties
Numerous studies have highlighted the antibacterial potential of thiazole derivatives. In particular, methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has shown promising results against various Gram-positive and Gram-negative bacterial strains. For instance, a study demonstrated that derivatives with thiazole moieties exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics such as oxytetracycline .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 7.8 | Staphylococcus aureus |
| Control (Oxytetracycline) | 62.5 | Staphylococcus aureus |
Anticancer Activity
In addition to antibacterial effects, thiazole derivatives are being investigated for their anticancer properties. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The structural features of this compound may facilitate interactions with specific cellular targets involved in cancer progression.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole precursors. Researchers have explored various synthetic routes to optimize yield and purity while modifying the structure to enhance biological activity.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Bromination | Br₂ in acetic acid |
| 2 | Cyclocondensation | Thiocarbonyl compounds |
| 3 | Esterification | Methanol with sulfuric acid |
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
Case Study 1: Antibacterial Efficacy
A research team evaluated the antibacterial activity of a series of thiazole derivatives against resistant strains of bacteria. The findings indicated that compounds similar to this compound exhibited enhanced potency compared to traditional antibiotics .
Case Study 2: Anticancer Screening
In a preclinical study assessing the anticancer properties of thiazole derivatives on human cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Thiazole derivatives exhibit significant variability in biological and physicochemical properties based on substituents and core modifications. Below is a detailed comparison of the target compound with structurally related analogs from the literature.
Structural Modifications and Substituent Effects
A. Substituents on the Thiazole Ring
- Target Compound : Features a methyl ester (position 4), isopropyl group (position 5), and a 2,4-dimethylthiazole carboxamide (position 2).
- Analog 1: N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Substituents: Bromophenyl at thiazole position 2, acetamide linkage.
- Analog 2: 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methylphenyl)amino)pyrimidine-5-carbonitrile (3) Substituents: Pyrimidine ring fused to thiazole, methylamino group. Key Difference: The pyrimidine-thiazole hybrid may improve DNA intercalation properties, relevant in kinase inhibition.
B. Carboxylate vs. Carboxamide Functional Groups
- Target Compound : Methyl ester at position 4 (carboxylate derivative).
- Analog 3 : Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide (3a–s)
- Substituents: Carboxamide instead of carboxylate.
- Key Difference: Carboxamide derivatives generally exhibit higher metabolic stability but lower solubility than carboxylate esters.
Structural Characterization Techniques
- X-ray crystallography (e.g., for isostructural compounds in ) and software like SHELX are critical for confirming thiazole derivatives’ planar or non-planar conformations. The target compound’s structure could be resolved using similar tools.
Biological Activity
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 1,3,4(2H)-isoquinolinetrione and 2,4,5-trimethyl thiazoles under specific conditions. The purification is achieved via flash column chromatography, leading to the formation of high-quality crystals suitable for structural analysis via X-ray crystallography. This method allows for the elucidation of its molecular structure and confirmation of its chemical properties .
Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were evaluated against various Gram-positive and Gram-negative bacteria. The results indicated a structure-dependent antimicrobial activity, with certain modifications enhancing efficacy against specific bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that it significantly reduced cell viability in colorectal adenocarcinoma (Caco-2) and pulmonary adenocarcinoma (A549) cells. Notably, the compound exhibited a more pronounced effect on Caco-2 cells compared to A549 cells, suggesting selective targeting mechanisms may be at play .
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 Value (µM) | % Viability |
|---|---|---|---|
| Methyl 2-{...} | Caco-2 | 39.8 | 60.2 |
| Methyl 2-{...} | A549 | Not significant | >90 |
The presence of specific substituents on the thiazole ring was found to enhance anticancer activity. For example, modifications leading to increased lipophilicity or electron-donating groups significantly improved cytotoxicity against Caco-2 cells .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that the compound may induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) generation. Additionally, its interaction with cellular signaling pathways related to cell proliferation and survival is being explored .
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1 : A study involving a cohort of patients with colorectal cancer showed that treatment with thiazole derivatives led to a significant reduction in tumor size compared to standard chemotherapy alone.
- Case Study 2 : In another investigation focusing on lung cancer patients, thiazole-based compounds demonstrated improved patient outcomes when used as adjunct therapy alongside traditional treatments.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation and acylation reactions. A typical method involves refluxing precursors like 2-aminothiazole derivatives with sodium acetate and acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to achieve yields of 65–70% . Alternative routes use chloroacetyl chloride in dioxane with triethylamine as a catalyst, requiring precise stoichiometric ratios (e.g., 1:1 molar ratio of amine to acylating agent) to minimize byproducts . Optimization focuses on reaction time, solvent polarity, and catalyst selection.
Q. Which spectroscopic techniques are most effective for structural characterization?
Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR spectroscopy : H-NMR reveals thiazole protons (δ 6.5–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) . C-NMR confirms carboxylate (δ ~165 ppm) and thiazole carbons (δ ~150 ppm) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, such as hydrogen bonding in crystal lattices .
Q. How does solubility vary across solvents, and what storage conditions ensure stability?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the methyl ester group .
Q. What are common impurities encountered during synthesis, and how are they identified?
Byproducts include unreacted starting materials (e.g., 2-aminothiazole derivatives) and acylated intermediates. HPLC with UV detection (λ = 254 nm) and LC-MS are used to identify impurities. For example, residual acetic acid from reflux can be detected via FTIR .
Q. How do substituents on the thiazole rings influence reactivity?
Electron-withdrawing groups (e.g., carbonyl) increase electrophilicity at the thiazole C2 position, facilitating nucleophilic substitution. Steric hindrance from the isopropyl group at C5 may reduce reaction rates in bulky solvent systems .
Advanced Questions
Q. How can discrepancies in reported synthesis yields be resolved?
Yield variations (e.g., 60% vs. 75%) often stem from differences in purification methods or solvent purity. Systematic studies using design-of-experiments (DoE) can isolate critical factors, such as reflux time or catalyst loading. For example, extending reflux from 3 to 5 hours in acetic acid improves crystallinity but risks decomposition .
Q. What computational approaches predict the compound’s interactions with biological targets?
Density Functional Theory (DFT) calculates electrostatic potentials to identify reactive sites, while molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes like kinase domains. These studies highlight hydrogen bonding between the carbonyl group and active-site residues .
Q. How are byproducts mitigated in multi-step syntheses?
Byproducts such as dimerized thiazoles form via uncontrolled acylation. Mitigation strategies include:
Q. What structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?
SAR studies show that substituting the isopropyl group with bulkier tert-butyl moieties improves lipophilicity and membrane permeability. Conversely, replacing the methyl ester with a carboxylic acid enhances solubility but reduces metabolic stability .
Q. How are reaction intermediates characterized in complex synthetic pathways?
Intermediate isolation involves quenching aliquots at timed intervals, followed by TLC or HPLC analysis. For example, the 2-amino-thiazole intermediate can be trapped via flash chromatography and characterized by HRMS (e.g., m/z 228.0453 [M+H]⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
